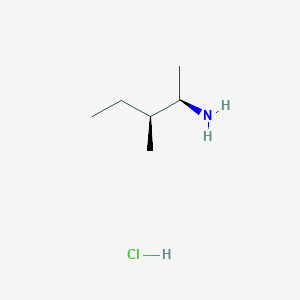

(2R,3S)-3-Methylpentan-2-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis pathway for “(2R,3S)-3-Methylpentan-2-amine hydrochloride” involves the reaction of 2,3-dimethyl-1,4-dioxane with hydrochloric acid to form the desired product. The reaction involves adding 2,3-dimethyl-1,4-dioxane to a reaction flask, adding hydrochloric acid to the reaction flask, heating the reaction mixture to reflux for several hours, cooling the reaction mixture and filtering the resulting solid, washing the solid with cold water and drying it under vacuum, and recrystallizing the solid from a suitable solvent to obtain "(2R,3S)-3-Methylpentan-2-amine hydrochloride".Molecular Structure Analysis

The molecular structure of “(2R,3S)-3-Methylpentan-2-amine hydrochloride” is determined by the arrangement of atoms and the chemical bonds that hold the atoms together . The “R” and “S” notations refer to the absolute configuration of the chiral centers in the molecule . The number preceding the configuration (2 in 2R and 3 in 3S) refers to the carbon position in the molecule .Scientific Research Applications

Synthesis and Characterization

- Synthesis of Related Compounds : (2R,3S)-3-Methylpentan-2-amine hydrochloride is related to various synthesized compounds. For instance, Shimohigashi, Lee, and Izumiya (1976) demonstrated the synthesis of amino acids like L-2-amino-5-(p-methoxyphenyl)pentanoic acid, which are constituents in AM-toxins. This process involved hydrolysis and decarboxylation steps, indicating the compound's role in complex organic syntheses (Shimohigashi, Lee, & Izumiya, 1976).

- Mass and NMR Spectroscopic Studies : Westphal et al. (2012) discussed the mass spectrometric and nuclear magnetic resonance spectroscopic data of designer drugs like pentedrone, which is structurally similar to (2R,3S)-3-Methylpentan-2-amine hydrochloride. Their study highlights the significance of such compounds in spectroscopic characterization (Westphal et al., 2012).

Applications in Organic Chemistry

- Organotin(IV) Complex Synthesis : Basu Baul et al. (2009) reported the synthesis of amino acetate functionalized Schiff base organotin(IV) complexes, which potentially include similar structures to (2R,3S)-3-Methylpentan-2-amine hydrochloride. These complexes were tested for their anticancer properties, showing the compound's relevance in medicinal chemistry (Basu Baul et al., 2009).

- Enantioselective Synthesis : Concellón et al. (2008) described the synthesis of enantiopure amino epoxides, which are structurally similar to (2R,3S)-3-Methylpentan-2-amine hydrochloride. Their work highlights the importance of such compounds in achieving selective syntheses, crucial in pharmaceutical applications (Concellón et al., 2008).

Environmental and Industrial Applications

- CO2 Capture in Industrial Processes : Nwaoha et al. (2019) investigated the use of 1,5-diamino-2-methylpentane in CO2 capture from water-gas shift process plants. This study suggests potential environmental applications of compounds structurally related to (2R,3S)-3-Methylpentan-2-amine hydrochloride in reducing industrial carbon emissions (Nwaoha, Tontiwachwuthikul, & Benamor, 2019).

properties

IUPAC Name |

(2R,3S)-3-methylpentan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.ClH/c1-4-5(2)6(3)7;/h5-6H,4,7H2,1-3H3;1H/t5-,6+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSXBTQVKAIUDU-RIHPBJNCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S)-3-Methylpentan-2-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(2-fluorobenzyl)amino]-2-quinazolinecarboxylate](/img/structure/B2654047.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide](/img/structure/B2654048.png)

![(7R,8S)-5-Azaspiro[2.6]nonane-7,8-diol;hydrochloride](/img/structure/B2654050.png)

![Methyl 2-amino-2-[3-(2-chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2654052.png)

![N-(3-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2654053.png)

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2654064.png)

![[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2654065.png)

![N-Ethyl-N-[2-oxo-2-[[1-(oxolan-2-yl)cyclopropyl]amino]ethyl]prop-2-enamide](/img/structure/B2654066.png)

![cis-3-Oxabicyclo[3.1.0]hexane-6-methanol](/img/structure/B2654068.png)